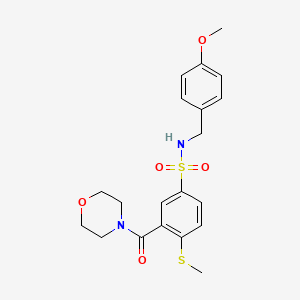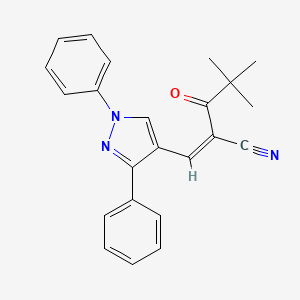![molecular formula C16H14Cl2O3 B4777819 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4777819.png)
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Overview
Description
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H14Cl2O3 It is characterized by the presence of two chlorine atoms, a benzaldehyde group, and an ethoxy group linked to a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-methylphenol.
Etherification: The 4-methylphenol is reacted with ethylene oxide to form 2-(4-methylphenoxy)ethanol.
Coupling Reaction: The 2-(4-methylphenoxy)ethanol is then coupled with 3,5-dichlorobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-methoxybenzaldehyde
- 3,5-dichloro-4-hydroxybenzaldehyde
- 3,5-dichloro-4-ethoxybenzaldehyde
Uniqueness
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the 2-(4-methylphenoxy)ethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-11-2-4-13(5-3-11)20-6-7-21-16-14(17)8-12(10-19)9-15(16)18/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUVRWSYRYBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-cyanophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B4777743.png)

![4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4777745.png)

![TERT-BUTYL 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETATE](/img/structure/B4777750.png)
![1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4777756.png)
![2-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4777764.png)
amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4777772.png)
![N-[4-(tert-butylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B4777779.png)
![3-(4-bromophenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B4777786.png)
![4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4777807.png)
![ethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4777816.png)
![(5E)-5-[[2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4777817.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4777820.png)
